2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate
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Overview
Description
2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a complex organic compound with a unique structure that combines a chloropyridine moiety with an oxoethyl group and a phenylcarbonyl methioninate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves multiple steps. One common route starts with the preparation of 5-chloropyridin-2-amine, which is then reacted with oxoacetic acid derivatives under controlled conditions to form the intermediate compound. This intermediate is further reacted with phenylcarbonyl methioninate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes and receptors, modulating their activity. The oxoethyl group may participate in redox reactions, while the phenylcarbonyl methioninate can interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloropyridine: A simpler analog with similar reactivity but lacking the oxoethyl and phenylcarbonyl methioninate groups.
5-chloro-2-pyridinamine:
Uniqueness
2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28-10-9-15(22-18(25)13-5-3-2-4-6-13)19(26)27-12-17(24)23-16-8-7-14(20)11-21-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,25)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMPTAWCJJGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NC1=NC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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